4-Bromo-2-methylbiphenyl
Overview
Description
4-Bromo-2-methylbiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the fourth position and a methyl group at the second position of the biphenyl structure. This compound is known for its clear colorless to pale yellow appearance and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbiphenyl can be synthesized through various methods, one of the most common being the bromination of 2-methylbiphenyl. The process involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, a typical method involves the reaction of 2-methylbiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out at a temperature range of 0-50°C for 4-12 hours .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the use of readily available raw materials such as 2-methylbiphenyl, sodium bromate, and sodium bromide, with concentrated sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild to moderate conditions.
Major Products:
Substitution: Products include various biphenyl derivatives depending on the nucleophile used.
Oxidation: Products include biphenyl carboxylic acids or ketones.
Coupling: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromo-2-methylbiphenyl has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the manufacture of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbiphenyl depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product. The bromine atom plays a crucial role in facilitating these reactions by acting as a leaving group .
Comparison with Similar Compounds
4-Bromo-2-methylphenol: Similar in structure but with a hydroxyl group instead of a phenyl group.
2-Bromo-4-methylbiphenyl: Similar but with the bromine and methyl groups at different positions.
4-Bromo-2,2’-dimethylbiphenyl: Similar but with an additional methyl group on the biphenyl structure.
Uniqueness: 4-Bromo-2-methylbiphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-bromo-2-methyl-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNARPVMXYNXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433422 | |
Record name | 4-BROMO-2-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-26-6 | |
Record name | 4-BROMO-2-METHYLBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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